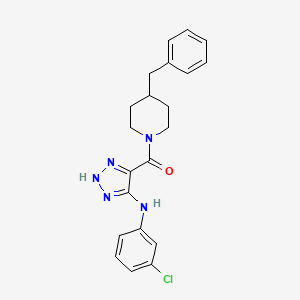

(4-benzylpiperidin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Description

The compound “(4-benzylpiperidin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone” features a triazole core substituted with a 3-chlorophenylamino group at position 5 and a 4-benzylpiperidine moiety linked via a methanone bridge. The 3-chlorophenyl substituent may contribute to electronic effects and receptor binding specificity, commonly seen in bioactive molecules targeting central nervous system (CNS) or antimicrobial pathways .

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-[5-(3-chloroanilino)-2H-triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O/c22-17-7-4-8-18(14-17)23-20-19(24-26-25-20)21(28)27-11-9-16(10-12-27)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2,(H2,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQURINLQZYYJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-benzylpiperidin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone , also known by its CAS number 1291858-72-4, is a complex organic molecule that has garnered attention for its potential biological activities. Its structure combines a piperidine ring with a triazole moiety, suggesting interactions with various biological targets, which may be significant in medicinal chemistry and drug development.

The molecular formula of this compound is , with a molecular weight of approximately 395.9 g/mol. The structural characteristics include:

| Property | Value |

|---|---|

| CAS Number | 1291858-72-4 |

| Molecular Formula | C21H22ClN5O |

| Molecular Weight | 395.9 g/mol |

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit diverse pharmacological activities. The presence of the piperidine and triazole groups suggests potential interactions with neurotransmitter systems and other biological pathways.

- Monoamine Releasing Activity : Compounds related to benzylpiperidine derivatives have shown selectivity for releasing dopamine and norepinephrine, which could indicate similar activity for the compound .

- Antineoplastic Properties : Some studies suggest that triazole derivatives possess antitumor activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

- Antimicrobial Activity : Triazole compounds are often explored for their antimicrobial properties, which may also apply to this compound based on its structural similarities to known active agents .

In Vitro Studies

Recent studies have evaluated the biological activity of various triazole derivatives, including those similar to the compound . For instance:

- A study demonstrated that certain triazole derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

- Interaction studies using predictive models like PASS (Prediction of Activity Spectra for Substances) indicated possible anti-inflammatory and antimicrobial activities for compounds sharing structural features with the target compound.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for its development as a therapeutic agent:

- Absorption : The lipophilicity of the benzylpiperidine structure may enhance membrane permeability.

- Metabolism : Initial assessments suggest that metabolic pathways may involve cytochrome P450 enzymes, which are critical for drug metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

| Compound Name | Key Substituents | Synthetic Route | Biological Relevance | Reference |

|---|---|---|---|---|

| (4-Benzylpiperidin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone (Target) | 4-Benzylpiperidine, 5-(3-chlorophenylamino)triazole | Likely via CuAAC (click chemistry) or amine coupling to triazole intermediates | Hypothesized CNS activity due to benzylpiperidine; antimicrobial potential from triazole | |

| (5-Phenyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone (Compound 5, ) | Piperidine, 5-phenyltriazole | Reaction of triazole with piperidine under heating | Simpler structure; limited lipophilicity compared to benzylpiperidine analogues | |

| (4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone () | 4-Aminopiperidine, 1-(3-chlorophenyl)triazole | Amine coupling to triazole-carboxylic acid derivatives | Enhanced solubility due to amino group; potential for derivatization | |

| 2-(1-(3,5-Bis(trifluoromethyl)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)pyridin-3-ylmethanone (Tradipitant, ) | Trifluoromethylbenzyl, pyridyltriazole, chlorophenylmethanone | Multistep synthesis involving alkylation and click chemistry | NK1 receptor antagonist; clinical applications in pruritus and anxiety disorders |

Key Observations

Tradipitant’s trifluoromethyl groups () further elevate metabolic stability and receptor binding affinity due to electron-withdrawing effects .

Synthetic Accessibility :

- The target compound likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, similar to methods in and , followed by benzylpiperidine coupling .

- Tradipitant’s synthesis involves advanced alkylation and heterocyclic assembly, reflecting higher complexity .

Biological Implications: The 3-chlorophenylamino group in the target compound may mimic substituents in kinase inhibitors or antimicrobial agents, whereas Tradipitant’s pyridyl and trifluoromethyl groups target neurokinin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.